molecular formula C74H117N19O23S B612435 Rac1 Inhibitor W56 CAS No. 1095179-01-3

Rac1 Inhibitor W56

Cat. No.: B612435
CAS No.: 1095179-01-3
M. Wt: 1671.93
InChI Key: IRORVMNZPUKWEX-YRMQSWGASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of the Rac1 Inhibitor W56 is the Rac1 protein , a member of the Ras superfamily of small GTPases . This protein functions as an intracellular signal transducer that remodels actin and phosphorylation signaling networks . The this compound specifically inhibits the interaction of Rac1 with guanine nucleotide exchange factors (GEFs) TrioN, GEF-H1, and Tiam1 .

Mode of Action

The this compound works by inhibiting the interaction of Rac1 with its specific GEFs . This interaction is crucial for the activation of Rac1, which cycles between active GTP-bound and inactive GDP-bound states in response to extracellular signals .

Biochemical Pathways

The Rac1 protein is involved in a variety of cellular functions, including gene expression, endocytosis, and cytoskeletal remodeling . These functions are facilitated through interactions with a wide variety of effector proteins, including kinases and actin regulatory factors . The inhibition of Rac1 by the this compound affects these biochemical pathways, leading to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure .

Pharmacokinetics

The inhibitor is a peptide containing residues 45-60 of rac1 , suggesting that it may have similar ADME properties to other peptide-based drugs

Result of Action

The inhibition of Rac1 by the this compound has been shown to selectively impair spatial working memory following the expression of a genetically encoded Rac1-inhibitor at presynaptic terminals . Longer-term cognitive processes are affected by Rac1 inhibition at postsynaptic sites . These effects are likely due to changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure following presynaptic Rac1 inhibition .

Action Environment

The action environment of the this compound is primarily the intracellular space, where it interacts with the Rac1 protein and its associated GEFs . The efficacy and stability of the inhibitor may be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other proteins.

Biochemical Analysis

Biochemical Properties

Rac1 Inhibitor W56 inhibits the interaction of Rac1 with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair spatial working memory in mice when expressed at presynaptic terminals . It also affects longer-term cognitive processes when Rac1 is inhibited at postsynaptic sites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits Rac1 interaction with guanine nucleotide exchange factors TrioN, GEF-H1, and Tiam .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, changes in the distribution and morphology of synaptic vesicles and in postsynaptic ultrastructure have been observed following presynaptic Rac1 inhibition .

Preparation Methods

The synthesis of Rac1 Inhibitor W56 involves a structure-based drug discovery approach that includes virtual library screening and docking using tryptophan 56 as a target of the Rac1 three-dimensional structure . The inhibitor is composed of a Rac1-inhibiting polypeptide fused to a presynaptic protein Synapsin1a . The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions include the use of coupling reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Rac1 Inhibitor W56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfide group in the peptide may yield sulfoxides or sulfones, while reduction of disulfide bonds can result in free thiol groups.

Comparison with Similar Compounds

Rac1 Inhibitor W56 can be compared with other Rac1 inhibitors, such as NSC23766 and 1A-116:

    NSC23766: This compound inhibits Rac1 by targeting the interaction between Rac1 and its guanine nucleotide exchange factors, similar to this compound.

    1A-116: Identified using a structure-based drug discovery approach, 1A-116 also targets tryptophan 56 of Rac1.

This compound is unique in its specific inhibition of the interaction between Rac1 and its guanine nucleotide exchange factors, making it a valuable tool for studying Rac1-mediated signaling pathways and developing targeted therapies.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRORVMNZPUKWEX-YRMQSWGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N19O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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